preussomerin EG1

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

preussomerin EG1 is a natural product found in Edenia gomezpompae and Edenia with data available.

科学的研究の応用

Antifungal Activity

Preussomerin EG1 exhibits significant antifungal properties, making it a candidate for agricultural applications against phytopathogenic fungi.

Bioactivity Against Phytopathogens:

- This compound demonstrated strong inhibitory effects against several economically important phytopathogenic microorganisms. The IC50 values ranged from 20 to 170 µg/ml for various fungi including Fusarium oxysporum, Phytophthora capsici, and Phytophthora parasitica .

- In comparative studies, this compound was found to be more effective than the commercial fungicide Captan against P. capsici .

Table 1: Antifungal Efficacy of this compound

| Pathogen | IC50 (µg/ml) | Comparison with Captan |

|---|---|---|

| Fusarium oxysporum | 20 | More effective |

| Phytophthora capsici | 40 | More effective |

| Phytophthora parasitica | 60 | More effective |

| Alternaria solani | Not effective | N/A |

Antileishmanial Properties

Recent studies have revealed that this compound possesses antileishmanial activity, targeting the parasite Leishmania donovani.

Case Study: Antileishmanial Activity

- In a study assessing the efficacy of various compounds against Leishmania donovani, this compound exhibited an IC50 value of 0.12 µM, indicating potent activity against the amastigote form of the parasite .

- This selectivity was noted as it showed inactivity against other parasites like Plasmodium falciparum and Trypanosoma cruzi at concentrations up to 10 µg/ml .

Table 2: Antileishmanial Efficacy of this compound

| Compound | IC50 (µM) | Activity Against Other Parasites |

|---|---|---|

| This compound | 0.12 | Inactive |

| Palmarumycin CP2 | 3.93 | Inactive |

| Palmarumycin CP17 | 1.34 | Inactive |

Synthesis and Structural Analysis

The total synthesis of this compound has been achieved through innovative photochemical methods, enhancing its availability for research and application.

Synthesis Insights:

- The enantioselective total synthesis involves a stereospecific photochemical reaction that allows precise control over the spiroacetal stereogenic center . This method has implications for producing derivatives with tailored biological activities.

Table 3: Synthesis Overview

| Step | Description |

|---|---|

| Initial Substrate | O-benzyl juglone |

| Key Transformation | Stereospecific photochemical reaction |

| Final Product | This compound |

化学反応の分析

Key Photochemical Reaction: 1,6-Hydrogen Atom Transfer (1,6-HAT)

The spiroacetal stereogenic center in preussomerin EG1 is constructed via a stereospecific photochemical reaction involving 1,6-HAT. This reaction replaces a benzylic C–H bond with a C–O bond while retaining stereochemical integrity .

Mechanism:

-

Photoexcitation : Naphthoquinone substrate (S)-17 undergoes n-π* excitation.

-

1,6-HAT : A hydrogen atom transfers from the benzylic position to the quinone carbonyl, forming biradical intermediate L .

-

Single Electron Transfer (SET) : Converts the biradical to zwitterion M .

-

Cyclization : Rapid cyclization forms spiroacetal (S)-21 with retained configuration .

Critical Factors :

-

Bromine substitution ortho to the reacting C–H bond increases population of the reactive conformer, enhancing reaction efficiency .

-

LED irradiation (448 nm) accelerates the process (20 min vs. days under fluorescent light) .

Step 1: Mitsunobu Coupling

-

Reactants : Tetralone (R)-18 and bromonaphthol 19 .

-

Product : Tetralone (S)-20 (>99% ee after recrystallization).

Step 2: Oxidation to Naphthoquinone

-

(S)-20 is oxidized to naphthoquinone (S)-17 .

Step 3: Photochemical Reaction

-

Irradiation of (S)-17 (448 nm LED, CH₃CN/CH₂Cl₂) yields spiroacetal 21 .

-

Yield : 83% over three steps (photoreaction + acetylation) .

Step 4: Hydrogenolysis and Oxidation

-

Hydrogenolysis : Removes benzyl and bromine groups from 22 , yielding phenol 16 .

-

Oxidation : Dess–Martin periodinane converts alcohol 23 to ketone 24 .

Step 5: Formation of Bis(Spiroacetal)

-

Treatment of 24 with K₂CO₃ in MeOH triggers intramolecular redox cyclization to form preussomerin EG3 (5) .

-

Conversion to EG1 : β-Elimination of methanol using TMSOTf/Et₃N yields this compound (3) .

Substrate Scope and Reaction Optimization

Photochemical efficiency depends on substituent effects (Table 2 ):

| Substituent (R) | Reaction Time | Yield (%) | Notes |

|---|---|---|---|

| Cyclopropyl | 30 min | 69 | No ring-opening side products |

| CH₂Ph | 30 min | 67 | No competing 1,7-HAT observed |

| OMe | 1 h | 30 | Low yield due to methoxymethyl lability |

| COOEt | 1.5 h | 27 | Electron-withdrawing groups hinder SET |

Key Observations :

-

Bulkier alkyl groups (e.g., isopropyl) improve yields (78%) by stabilizing reactive conformers .

-

Electron-donating groups (e.g., OMe) weaken C–H bonds but introduce instability.

Stereochemical Analysis

-

Retention of Configuration : The photochemical step proceeds with >99% enantiomeric retention, confirmed by HPLC and X-ray crystallography .

-

X-Ray Verification : Spiroacetal (S)-22 (derived from 21 ) confirmed S configuration at the spiro center .

Post-Synthetic Modifications

This compound (3) undergoes further transformations:

-

Epoxidation : Treatment with t-BuOOH and TBD yields epoxide intermediate.

-

Reductive Opening : Zn/AcOH opens the epoxide to form preussomerin EG2 (4) (88% yield) .

Critical Data Tables

Table 1 : Photochemical Reaction Feasibility

| Entry | Substrate | Light Source | Time | Yield (%) |

|---|---|---|---|---|

| 1 | 6 | Fluorescent | 5.5 d | 15 |

| 3 | 9a | LED (448 nm) | 20 m | 84 |

Table 2 : Substrate Scope for 1,6-HAT

(See above for summarized data.)

特性

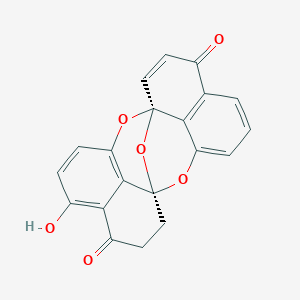

分子式 |

C20H12O6 |

|---|---|

分子量 |

348.3 g/mol |

IUPAC名 |

(1R,11R)-16-hydroxy-2,12,21-trioxahexacyclo[9.9.1.11,13.13,7.011,23.017,22]tricosa-3,5,7(23),9,13(22),14,16-heptaene-8,18-dione |

InChI |

InChI=1S/C20H12O6/c21-11-6-8-19-17-10(11)2-1-3-14(17)24-20(26-19)9-7-13(23)16-12(22)4-5-15(25-19)18(16)20/h1-6,8,22H,7,9H2/t19-,20-/m1/s1 |

InChIキー |

NWZQCHXERIECGW-WOJBJXKFSA-N |

異性体SMILES |

C1C[C@]23C4=C(C=CC(=C4C1=O)O)O[C@@]5(O2)C=CC(=O)C6=C5C(=CC=C6)O3 |

正規SMILES |

C1CC23C4=C(C=CC(=C4C1=O)O)OC5(O2)C=CC(=O)C6=C5C(=CC=C6)O3 |

同義語 |

preussomerin EG1 |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。